8-Methyladenosine - 56973-12-7

8-Methyladenosine

Catalog Number: EVT-374316
CAS Number: 56973-12-7
Molecular Formula: C11H15N5O4
Molecular Weight: 281.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-Methyladenosine (8mA) is a modified purine nucleoside. [, , , , , , , , , , , , , , , , , , , , , , ] It is a naturally occurring derivative of adenosine, distinguished by the presence of a methyl group at the 8-position of the adenine ring. [, , , , , , , , , , , , , , , , , , , , , , ]

Source: 8-Methyladenosine is found in various RNA species, including tRNA, rRNA, and mRNA. [, , , ] It was first identified as a modification in bacterial rRNA. []

Classification: 8-Methyladenosine belongs to the class of modified nucleosides and is specifically an example of an alkylated nucleoside due to the presence of the methyl group. [, , , , , , , , , , , , , , , , , , , , , , ]

Role in Scientific Research: 8-Methyladenosine is a subject of significant interest in scientific research due to its diverse biological roles and potential applications in biotechnology and medicine. Research areas where 8mA is studied include:* RNA Modification: Understanding the enzymes and pathways involved in 8mA installation and removal. [, , , ]* Antibiotic Resistance: Elucidating the role of 8mA in conferring antibiotic resistance in certain bacteria. [, ]* Gene Regulation: Investigating the impact of 8mA on RNA stability, translation, and its potential role in various cellular processes. [, , , ]* Structural Biology: Studying the influence of 8mA on RNA structure and its interactions with proteins and other molecules. [, , , , , , ]

Synthesis Analysis
  • Chemical Synthesis: One common approach involves the alkylation of protected adenosine derivatives with methylating agents like methyl iodide. [, , ] For instance, 5'-O-acetyl-2',3'-O-isopropylidene-8-methylsulfonyladenosine can be reacted with ethyl sodioacetoacetate, followed by hydrolysis and deprotection steps to yield 8-methyladenosine. [] Another strategy utilizes palladium-catalyzed cross-coupling reactions between halogenated purine nucleosides and tetraalkyltin reagents to introduce the 8-methyl group. []
  • Enzymatic Synthesis: Polynucleotide phosphorylase can be employed to enzymatically polymerize 8-methyladenosine 5'-diphosphate, resulting in the formation of poly(8-methyladenylic acid). []
Molecular Structure Analysis

Key Structural Features:* Purine Ring: 8-Methyladenosine retains the basic purine ring structure of adenosine. [, , , , , , , , , , , , , , , , , , , , , , ]* 8-Methyl Group: The defining feature is the methyl substituent at the 8-position of the adenine ring. [, , , , , , , , , , , , , , , , , , , , , , ]* Ribose Sugar: A ribose sugar moiety is attached to the purine ring at the N9 position. [, , , , , , , , , , , , , , , , , , , , , , ]

Conformation: The 8-methyl group can influence the conformation of the nucleoside, often favoring a syn conformation around the glycosidic bond. [, , ]

Crystallographic Studies: X-ray crystallography has been used to determine the three-dimensional structure of 8-methyladenosine and its derivatives, providing insights into its structural features and interactions with other molecules. [, ]

Mechanism of Action
  • RNase L Activation: 8-Methyladenosine at the 2'-terminus of 2',5'-oligoadenylate (2-5A) analogs can enhance the activation of RNase L, an enzyme involved in the interferon-regulated antiviral response. [] This suggests a potential role for 8mA in modulating innate immunity.
  • Antibiotic Resistance: The Cfr methyltransferase, found in some bacteria, catalyzes the formation of 8-methyladenosine in 23S rRNA. [] This modification confers resistance to multiple classes of antibiotics by interfering with their binding to the ribosome. [, ]
  • RNA Structure and Function: The presence of 8mA in RNA molecules can alter their structure and stability. [, , , ] For instance, poly(8-methyladenylic acid) forms a single-stranded regular helix, unlike poly(adenylic acid). [] This structural modification can influence RNA-protein interactions and affect processes like translation and RNA degradation. [, , , , ]
Physical and Chemical Properties Analysis
  • Solubility: It is moderately soluble in water. []
  • UV Absorbance: Like other purine nucleosides, 8-methyladenosine absorbs ultraviolet (UV) light with a characteristic absorbance maximum around 260 nm. [] The exact wavelength of maximum absorbance can be influenced by factors such as pH and solvent.
  • Hypochromicity: Poly(8-methyladenylic acid) exhibits significant hypochromicity, indicating base stacking interactions in its ordered helical structure. []
  • Melting Temperature (Tm): The melting temperature of poly(8-methyladenylic acid), as determined by UV melting experiments, is influenced by factors such as salt concentration. []
Applications
  • Biochemistry and Molecular Biology: 8-Methyladenosine is used as a research tool to study RNA structure, function, and its interactions with proteins. [, , , , , , , , , , ] It can be incorporated into oligonucleotides for use in experiments investigating RNA-protein binding, RNA interference, and other molecular processes.
  • Drug Discovery: The discovery of 8-methyladenosine's role in antibiotic resistance has spurred research into developing inhibitors of enzymes like Cfr methyltransferase as potential strategies to combat antibiotic-resistant bacteria. [, ]

2',5'-Oligoadenylate (2-5A)

  • Compound Description: 2',5'-Oligoadenylate (2-5A) is a family of short oligonucleotides with a critical role in the innate immune response against viral infections. They activate RNase L, an enzyme that degrades viral RNA. [, ]

p5'A2'p5'A2'p5'(me8A)

  • Compound Description: This compound represents a 2-5A trimer analog where the naturally occurring adenosine at the 2'-terminus is replaced with 8-Methyladenosine. [] This modification is notable for increasing the molecule's resistance to degradation by enzymes like snake venom phosphodiesterase. [, ]
  • Relevance: This analog showcases the impact of incorporating 8-Methyladenosine into the 2-5A structure. The enhanced stability, combined with its effectiveness in binding and activating RNase L, demonstrates its potential as a more robust antiviral agent compared to unmodified 2-5A. [] The increased stability and biological activity compared to 8-Methyladenosine alone highlight the synergistic effects of structural modifications.

p5'A2'p5'(me8A)2'p5'(me8A) and p5'(me8A)2'p5'(me8A)2'p5'(me8A)

  • Compound Description: These are further variations of the 2-5A trimer, with the former containing two 8-Methyladenosine units and the latter consisting entirely of 8-Methyladenosine. [] These modifications were synthesized to examine the effect of multiple 8-Methyladenosine substitutions on the biological activity of 2-5A. []
  • Relevance: These analogs, particularly the trimer with 8-Methyladenosine at the 2'-terminal position, showed a stronger binding affinity to mouse liver RNase L and were more effective inhibitors of translation compared to unmodified 2-5A. [] This suggests that multiple incorporations of 8-Methyladenosine can further enhance the biological activity of 2-5A analogs.

p5'(me8A)2'p5'A2'p5'A

  • Compound Description: In this 2-5A trimer analog, 8-Methyladenosine is situated at the 5'-terminus, contrasting with the previous analogs where it was placed at the 2'-terminus. [] This variation aimed to understand the positional impact of 8-Methyladenosine within the 2-5A structure on its interaction with RNase L. []
  • Relevance: This analog, with 8-Methyladenosine at the 5'-terminus, did not exhibit the same level of enhanced binding or activation of RNase L as the analogs with 8-Methyladenosine at the 2'-terminus. [] This suggests that the position of 8-Methyladenosine within the 2-5A structure is crucial for its interaction with and activation of RNase L.
  • Relevance: These findings highlight a paradigm shift in understanding RNase L activation and emphasize the significant impact of the 8-Methyladenosine modification. The ability of these analogs to activate RNase L, despite the absence of the previously deemed essential 5'-phosphoryl group, suggests a novel mechanism of RNase L activation mediated by the presence of 8-Methyladenosine. [] This discovery further underscores the potential of 8-Methyladenosine as a target for developing novel antiviral therapeutics.

2-Amino-8-methyladenosine 5′-Monophosphate Dihydrate

  • Compound Description: This molecule is a nucleotide derivative of 8-Methyladenosine with a phosphate group at the 5' position of the ribose sugar and an additional amino group at the 2-position of the adenine ring. [, ]
  • Relevance: The structural information of this compound, particularly its observed syn conformation around the glycosidic bond and C4'-exo sugar pucker, provides insights into the conformational preferences of 8-Methyladenosine-containing nucleotides. [, ] This information could be valuable for understanding the interactions of 8-Methyladenosine with enzymes or other binding partners.

Dinucleoside Monophosphates containing 8-Methyladenosine

  • Compound Description: These are a series of molecules where 8-Methyladenosine is part of a dinucleotide unit, connected to another nucleoside through a phosphate linkage. [, ] The specific nucleoside composition and sequence within these dinucleotides can vary. [, ]
  • Relevance: Studying these dinucleotide structures allows researchers to examine the influence of 8-Methyladenosine on the conformation and base-stacking interactions within a dinucleotide context. [, ] This information helps us understand how 8-Methyladenosine might impact the structure and stability of RNA molecules.

Poly(8-methyladenylic acid)

  • Compound Description: This compound is a synthetic RNA polymer composed entirely of 8-Methyladenosine units linked through phosphodiester bonds. [] Unlike the naturally occurring poly(adenylic acid), which forms double-stranded structures, poly(8-methyladenylic acid) adopts a single-stranded helical conformation with alternating syn-anti conformations of the 8-methyladenylic acid residues. []

8-Ethyladenosine and 8-Vinyladenosine

  • Compound Description: These are analogs of 8-Methyladenosine where the methyl group is replaced with an ethyl or vinyl group, respectively. [] These modifications were explored to study the impact of different alkyl substituents at the 8-position of adenosine on antiviral activity. []
  • Relevance: 8-Ethyladenosine and 8-Vinyladenosine showed selective antiviral activity against respiratory syncytial virus and herpes simplex virus (type 1), respectively. [] These findings, compared to the vaccinia virus inhibition by 8-Methyladenosine [], suggest that the size and nature of the substituent at the 8-position of adenosine significantly influence antiviral potency and target specificity.

2,8-Dimethyladenosine

  • Compound Description: This adenosine derivative contains two methyl groups, one at position 2 and another at position 8 of the adenine ring. [] It is a product of the Cfr methyltransferase, which primarily catalyzes the formation of 8-Methyladenosine. []
  • Relevance: The identification of 2,8-Dimethyladenosine as a product of Cfr reveals the enzyme's capacity for additional methylation at the 2-position of adenosine. [] This finding indicates a broader substrate specificity of Cfr and suggests a potential regulatory mechanism for fine-tuning the levels of 8-Methyladenosine in RNA.

5'-Deoxy-5'-dimethylthioadenosine

  • Compound Description: This compound is a substrate analog of S-Adenosylmethionine decarboxylase (AdoMetDC), an enzyme essential for polyamine biosynthesis. [, ] It lacks the positive charge of the sulfonium ion present in the natural substrate, S-Adenosylmethionine. [, ]
  • Relevance: This analog exhibited no inhibitory activity against AdoMetDC, unlike analogs retaining a positive charge at the sulfonium ion position. [, ] Crystallographic studies revealed that this lack of activity is likely due to the absence of a favorable cation-π interaction with the aromatic side chains of Phe7 and Phe223 in the active site of AdoMetDC, an interaction observed with 8-Methyladenosine-containing analogs. [, ] This highlights the critical role of electrostatic interactions in the binding and activity of AdoMetDC substrates and inhibitors.

5'-Deoxy-5'-(N-dimethyl)amino-8-methyladenosine (DMAMA)

  • Compound Description: DMAMA is another substrate analog of AdoMetDC, structurally similar to 8-Methyladenosine. It features a positively charged tertiary amine group replacing the sulfonium ion of S-Adenosylmethionine. [, ]
  • Relevance: Unlike 5'-Deoxy-5'-dimethylthioadenosine, DMAMA effectively inhibits AdoMetDC. [, ] Crystallographic analysis showed that the positively charged amine group in DMAMA participates in a favorable cation-π interaction with the aromatic rings of Phe7 and Phe223 in the AdoMetDC active site, mimicking the interaction observed with 8-Methyladenosine-containing analogs and highlighting its importance for inhibitor binding and activity. [, ]

13. Agmatidine* Compound Description: Agmatidine is a recently discovered modified nucleoside found in archaeal tRNA. [] It is structurally distinct from 8-Methyladenosine but, like 8-Methyladenosine, represents a novel modification found in RNA. []* Relevance: The inclusion of agmatidine in the RNA Modification Database (RNAMDB) alongside 8-Methyladenosine underscores the growing complexity and diversity of RNA modifications. [] It also highlights the ongoing efforts to catalog and understand the biological roles of these modifications, including 8-Methyladenosine.

Properties

CAS Number

56973-12-7

Product Name

8-Methyladenosine

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

InChI

InChI=1S/C11H15N5O4/c1-4-15-6-9(12)13-3-14-10(6)16(4)11-8(19)7(18)5(2-17)20-11/h3,5,7-8,11,17-19H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1

InChI Key

RTGYRFMTJZYXPD-IOSLPCCCSA-N

SMILES

CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N

Synonyms

8-methyladenosine

Canonical SMILES

CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N

Isomeric SMILES

CC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

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